N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[3,2-d]pyrimidine core. This bicyclic system contains two fused aromatic rings (pyridine and pyrimidine) with ketone groups at positions 2 and 2. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group, while the pyrido-pyrimidine ring is further modified with a phenylethyl substituent at position 3. The methoxy groups likely enhance solubility and modulate electronic interactions, while the phenylethyl moiety may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-33-18-10-11-21(34-2)19(15-18)27-22(30)16-29-20-9-6-13-26-23(20)24(31)28(25(29)32)14-12-17-7-4-3-5-8-17/h3-11,13,15H,12,14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQGYLOHSCRCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C28H25N3O6 with a molecular weight of 499.5 g/mol. The structure features a pyrido[3,2-d]pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O6 |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FYWXKJXSTPYPDK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could bind to various receptors influencing cellular responses.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Laboratory tests revealed effective inhibition against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Cytoprotective Mechanisms : The compound may protect neuronal cells from oxidative damage and apoptosis.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of 15 µM .
- Antimicrobial Efficacy : A recent investigation published in Pharmaceutical Biology highlighted the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Neuroprotection Research : An experimental study indicated that this compound could reduce neuronal cell death in models of oxidative stress by upregulating antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (e.g., pyrimidine/heterocyclic cores, acetamide linkages, or aromatic substituents) and provide insights into structure-activity relationships (SAR) and synthetic strategies.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pyrido[3,2-d]pyrimidine core in the target compound offers a fused aromatic system distinct from thieno[3,2-d]pyrimidine () or triazolo[4,3-c]pyrimidine (). Dihydropyrimidinones () lack aromaticity in one ring, which could reduce planarity and π-stacking capacity compared to the fully aromatic target compound .
Substituent Effects :
- Methoxy vs. Chloro/Fluoro Groups : The target’s 2,5-dimethoxyphenyl group contrasts with chloro () or fluoro () substituents. Methoxy groups enhance solubility via hydrogen bonding, while halogens improve metabolic stability and lipophilicity .
- Phenylethyl vs. Hydroxyethyl/Alkyl Chains : The phenylethyl group in the target may increase membrane permeability compared to hydrophilic hydroxyethyl () or propyl () chains .
Synthetic and Physical Properties :
- High-yield synthesis (>80%) is achievable for analogs with simple substituents (e.g., ), while palladium-catalyzed coupling () is required for complex fused systems .
- Physical states vary widely: the target compound is likely a solid (similar to ’s chromen analog), whereas ’s pyridine derivative is an oil .
In contrast, the sulfanyl-linked pyrimidine in adopts a near-perpendicular orientation between aromatic rings, reducing steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
